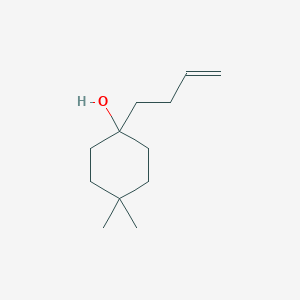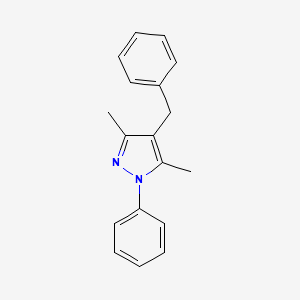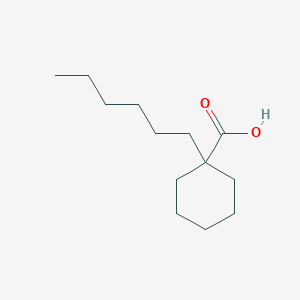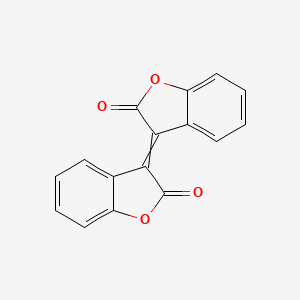
2H-1-Benzopyran, 3-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran, 3-(phenylsulfonyl)- is an organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a pyran ring. This specific compound is characterized by the presence of a phenylsulfonyl group attached to the third position of the benzopyran structure. Benzopyrans are known for their diverse biological activities and applications in various fields, including pharmacology and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 3-(phenylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of benzopyran derivatives with phenylsulfonyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phenylsulfonyl group replaces a leaving group on the benzopyran ring .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran, 3-(phenylsulfonyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and combinatorial chemistry are employed to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .
Applications De Recherche Scientifique
2H-1-Benzopyran, 3-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-1-Benzopyran, 3-(phenylsulfonyl)- include:
2H-1-Benzopyran-2-one: Known for its use in perfumes and as a fixative.
3-Phenyl-2H-1-Benzopyran-2-imine: Studied for its biological activities
Uniqueness
What sets 2H-1-Benzopyran, 3-(phenylsulfonyl)- apart is its unique phenylsulfonyl group, which imparts distinct chemical and biological properties.
Propriétés
| 90909-84-5 | |
Formule moléculaire |
C15H12O3S |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-2H-chromene |
InChI |
InChI=1S/C15H12O3S/c16-19(17,13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)18-11-14/h1-10H,11H2 |
Clé InChI |
GLFVBYVGYDAJGU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)





![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)

